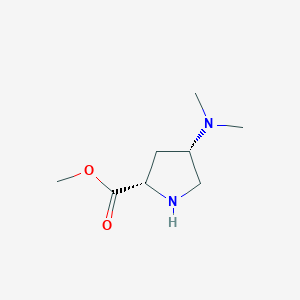
Methyl (4S)-4-(dimethylamino)-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4S)-4-(dimethylamino)-L-prolinate is a chemical compound that belongs to the class of amino acid derivatives It is a methyl ester of (4S)-4-(dimethylamino)-L-proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4S)-4-(dimethylamino)-L-prolinate typically involves the esterification of (4S)-4-(dimethylamino)-L-proline. One common method is the reaction of (4S)-4-(dimethylamino)-L-proline with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts such as solid acid catalysts can reduce the environmental impact of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (4S)-4-(dimethylamino)-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl (4S)-4-(dimethylamino)-L-prolinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (4S)-4-(dimethylamino)-L-prolinate involves its interaction with specific molecular targets. For example, in biological systems, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl (4S)-4-(dimethylamino)-L-proline: The parent compound without the ester group.
Methyl (4S)-4-(dimethylamino)-D-prolinate: The enantiomer of the compound.
Methyl (4S)-4-(dimethylamino)-L-prolinamide: An amide derivative of the compound.
Uniqueness
Methyl (4S)-4-(dimethylamino)-L-prolinate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Methyl (4S)-4-(dimethylamino)-L-prolinate, a derivative of proline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a dimethylamino group attached to the proline backbone. This configuration contributes to its biological activity, particularly in modulating various receptor systems.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Analgesic Effects : Studies indicate that it may act as an analgesic through modulation of opioid receptors. The active metabolite of the compound has shown significant efficacy in pain models, with effective doses reported at 0.54 mg/kg in hot plate tests and 0.021 mg/kg in anti-writhing assays .
- Antidepressant Properties : Research suggests potential antidepressant effects, possibly linked to its influence on neurotransmitter systems, although detailed studies are still required to clarify these mechanisms.
- Neuroprotective Effects : Preliminary studies indicate that it may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
The mechanisms underlying the biological activity of this compound primarily involve:
- Opioid Receptor Modulation : The compound's active metabolite has been shown to activate the μ-opioid receptor (MOR), which plays a crucial role in pain modulation .
- Neurotransmitter Interaction : It may influence the levels and activity of key neurotransmitters such as serotonin and norepinephrine, contributing to its potential antidepressant effects.
Table 1: Summary of Biological Activities
Case Study: Analgesic Activity
In a controlled study using rodent models, this compound was administered to evaluate its analgesic properties. The results demonstrated a significant reduction in pain response measured by the hot plate test, indicating strong analgesic potential. This effect was attributed to the compound's ability to activate MORs and modulate pain pathways effectively.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl (2S,4S)-4-(dimethylamino)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H16N2O2/c1-10(2)6-4-7(9-5-6)8(11)12-3/h6-7,9H,4-5H2,1-3H3/t6-,7-/m0/s1 |
InChI Key |
QJZKXMHMKDYEDH-BQBZGAKWSA-N |
Isomeric SMILES |
CN(C)[C@H]1C[C@H](NC1)C(=O)OC |
Canonical SMILES |
CN(C)C1CC(NC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















